molecular formula C20H17Cl2OPS B14319512 [1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane CAS No. 113107-95-2

[1,2-Dichloro-1-(phenylsulfanyl)ethyl](oxo)diphenyl-lambda~5~-phosphane

Cat. No.: B14319512
CAS No.: 113107-95-2
M. Wt: 407.3 g/mol
InChI Key: LTZQZWXMPDMBQN-UHFFFAOYSA-N
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Description

1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It features a unique structure with a dichloroethyl group, a phenylsulfanyl group, and a diphenylphosphane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method includes the reaction of diphenylphosphine oxide with a suitable dichloroethyl precursor in the presence of a base. The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphane oxide to phosphane.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:

    Biology: The compound can be used in the study of enzyme inhibition and protein phosphorylation.

    Industry: It is used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of the phosphane oxide group allows it to participate in phosphorylation reactions, which are crucial in many cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine oxide: A simpler analog with similar phosphorus chemistry.

    Dichlorophenylphosphine: Shares the dichloro and phenyl groups but lacks the sulfanyl group.

    Phenylphosphine sulfide: Contains the phenyl and sulfanyl groups but differs in the phosphorus oxidation state.

Uniqueness

1,2-Dichloro-1-(phenylsulfanyl)ethyldiphenyl-lambda~5~-phosphane is unique due to its combination of dichloroethyl, phenylsulfanyl, and diphenylphosphane moieties

Properties

CAS No.

113107-95-2

Molecular Formula

C20H17Cl2OPS

Molecular Weight

407.3 g/mol

IUPAC Name

[(1,2-dichloro-1-phenylsulfanylethyl)-phenylphosphoryl]benzene

InChI

InChI=1S/C20H17Cl2OPS/c21-16-20(22,25-19-14-8-3-9-15-19)24(23,17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-15H,16H2

InChI Key

LTZQZWXMPDMBQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(CCl)(SC3=CC=CC=C3)Cl

Origin of Product

United States

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